(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
CAS No.: 1217985-78-8
Cat. No.: VC2297003
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1217985-78-8 |
---|---|
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
Standard InChI | InChI=1S/C8H16N2O/c1-6-4-10-5-8(11)2-7(10)3-9-6/h6-9,11H,2-5H2,1H3/t6-,7?,8+/m0/s1 |
Standard InChI Key | XQEKTFPFYZIXMT-YPVSKDHRSA-N |
Isomeric SMILES | C[C@H]1CN2C[C@@H](CC2CN1)O |
SMILES | CC1CN2CC(CC2CN1)O |
Canonical SMILES | CC1CN2CC(CC2CN1)O |
Introduction
Chemical Identity and Structural Characteristics
The compound (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol represents a complex heterocyclic structure with specific stereochemical configurations. This section details its structural features and chemical identifiers that distinguish it within the broader class of pyrrolo-pyrazine derivatives.
The IUPAC name of this compound can be expressed as (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol, which reflects its bicyclic nature and stereochemical designations. The molecular structure consists of a fused ring system with a pyrrolo[1,2-a]pyrazine core, characterized by the fusion of pyrrolidine and piperazine rings. This unique scaffold creates a rigid bicyclic framework that influences its chemical reactivity and potential biological interactions.
The stereochemistry of this compound is particularly significant, with specific configurations at three chiral centers. The "3S" designation indicates an S-configuration at the carbon bearing the methyl group, while "7R" signifies an R-configuration at the carbon with the hydroxyl group, and "8aS" denotes an S-configuration at the bridgehead carbon connecting the two rings. This specific stereochemical arrangement is crucial for its potential biological activities and interactions with molecular targets.
Chemical Identifiers and Properties
Below is a comprehensive table of chemical identifiers and properties that characterize this compound:
Property | Value |
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IUPAC Name | (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
CAS Number | 1217985-78-8 |
InChI | InChI=1S/C8H16N2O/c1-6-4-10-5-8(11)2-7(10)3-9-6/h6-9,11H,2-5H2,1H3/t6-,7?,8+/m0/s1 |
InChI Key | XQEKTFPFYZIXMT-YPVSKDHRSA-N |
Canonical SMILES | CC1CN2CC(CC2CN1)O |
Isomeric SMILES | C[C@H]1CN2CC@@HO |
Synthesis and Preparation Methods
The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol requires careful consideration of reaction conditions to ensure the correct stereochemistry at multiple chiral centers. Several synthetic approaches have been developed, with cyclization of appropriate precursors being a common strategy.
General Synthetic Approaches
The preparation of this compound typically involves a multi-step process beginning with suitable precursors that can be cyclized to form the pyrrolo[1,2-a]pyrazine core structure. One of the key challenges in its synthesis is achieving the specific stereochemistry (3S,7R,8aS), which requires carefully controlled reaction conditions.
A common synthetic route involves the reaction of appropriately substituted amines with diketones or other carbonyl compounds, followed by cyclization reactions that establish the bicyclic framework. Subsequent reduction and functionalization steps are then employed to introduce the hydroxyl group at the 7-position and ensure the correct stereochemical configuration.
Specific Reaction Conditions
The cyclization reactions for forming the pyrrolo[1,2-a]pyrazine core often employ carbonyldiimidazole (CDI)-mediated coupling methods. This typically involves reacting carboxylic acids with CDI to form activated intermediates, which can then be reacted with hydrazinopyrazinones in anhydrous solvents like dimethylformamide (DMFA) under reflux conditions.
Stereoselective reduction steps may employ catalysts such as palladium on carbon with hydrogen gas, or more selective reducing agents depending on the specific reaction requirements. The temperature, solvent choice, and catalyst selection all play crucial roles in determining the stereochemical outcome of these reactions.
Industrial Scale Production
For larger-scale production, the synthesis may be adapted to continuous flow processes or optimized batch methods that improve efficiency and yield. These industrial approaches typically focus on minimizing the use of hazardous reagents, reducing waste generation, and enhancing product purity. Automated reactors and advanced purification techniques may be employed to ensure consistent quality of the final product.
Chemical Reactivity
The chemical reactivity of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is largely determined by its functional groups and stereochemical arrangement. Understanding these reaction patterns is essential for developing applications in medicinal chemistry and organic synthesis.
Reactivity Patterns
The compound can participate in several types of chemical reactions, primarily through its hydroxyl group at the 7-position and the nitrogen atoms within the pyrrolo[1,2-a]pyrazine ring system. These reactive sites provide opportunities for further functionalization and derivatization.
Oxidation Reactions
The hydroxyl group at position 7 can undergo oxidation reactions with various oxidizing agents. When treated with reagents such as potassium permanganate or chromium trioxide, the hydroxyl group can be converted to a ketone functionality. This transformation can be particularly useful for creating derivatives with different biological properties or as intermediates in more complex synthetic pathways.
Reduction Reactions
Although the compound already contains a relatively reduced framework, certain functional groups that might be introduced during derivatization can undergo reduction. For example, if ketone or aldehyde functionalities are introduced, they can be reduced using hydrogen gas in the presence of palladium catalysts, typically in solvents like ethanol or methanol.
Substitution Reactions
The nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring system can participate in nucleophilic substitution reactions. These reactions often involve alkyl halides or acyl chlorides as electrophiles and are typically conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Common Reagents and Reaction Conditions
The following table summarizes common reagents and conditions used in reactions involving (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol:
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
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Oxidation | KMnO4, CrO3 | Acidic or basic conditions | Ketones, carboxylic acids |
Reduction | H2/Pd, NaBH4 | Ethanol or methanol as solvents | Reduced derivatives |
Substitution | Alkyl halides, acyl chlorides | Polar aprotic solvents (DMSO, acetonitrile) | N-substituted derivatives |
These reaction conditions provide a starting point for researchers looking to modify the structure of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol for various applications.
Biological Activity
The biological activity of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol has been investigated in various contexts, revealing potential applications in pharmaceutical research and development. Its unique structure allows for specific interactions with biological targets, contributing to its diverse bioactive properties.
Antimicrobial Properties
Research has indicated that (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, although the activity levels vary depending on the specific bacterial strain. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
The following table summarizes the antimicrobial activity profile observed in research studies:
Pathogen Type | Activity Level | Potential Mechanism |
---|---|---|
Gram-positive Bacteria | Moderate to High | Cell wall synthesis disruption |
Gram-negative Bacteria | Moderate | Metabolic pathway inhibition |
Fungi | Low | Unknown/Limited studies |
One notable study evaluated the efficacy against Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of approximately 32 μg/mL, which suggests moderate antimicrobial potential against this common pathogen.
Antiviral Activity
Preliminary investigations into the antiviral properties of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol have shown promising results. The compound appears to inhibit viral replication through mechanisms that may involve interference with viral entry into host cells or disruption of viral assembly processes.
Mechanism of Action
The biological activity of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to a cascade of cellular responses that ultimately result in the observed biological effects.
Key mechanisms include:
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Enzyme inhibition: The compound may act as an inhibitor of key enzymes involved in various metabolic pathways.
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Receptor modulation: It can bind to specific receptors on cell membranes, altering their activity and leading to downstream effects.
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Apoptosis induction: In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death.
Research Applications
The unique structure and biological activities of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol have led to various research applications across multiple scientific disciplines. This section explores its contributions to chemistry, biology, and medicine.
Applications in Chemistry
In the field of chemistry, (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol serves as a valuable building block for the synthesis of more complex molecules. Its well-defined stereochemistry and functional groups provide opportunities for selective reactions and derivatization. Researchers have utilized this compound as a starting point for creating libraries of structurally related compounds with potentially enhanced properties.
The compound has also been studied as a model system for understanding stereochemical influences on reaction outcomes. The specific configuration at positions 3S, 7R, and 8aS creates a unique three-dimensional structure that can affect both reactivity and product distribution in various chemical transformations.
Applications in Medicinal Research
One of the most promising areas of research for (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is in medicinal chemistry and drug discovery. The compound and its derivatives have been investigated for various therapeutic applications based on their biological activities.
A particularly significant potential application appears to be in the treatment of Huntington's disease, as indicated by patent literature from the European Patent Office . Compounds with similar structures, including (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl derivatives, have been explored for their potential in treating this neurodegenerative disorder . This suggests that (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol or closely related compounds may interact with biological targets relevant to Huntington's disease pathology.
Other medicinal applications being explored include:
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Development of new antimicrobial agents to address antibiotic resistance
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Creation of novel antiviral compounds for emerging viral threats
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Design of targeted anticancer therapeutics with improved efficacy and reduced side effects
Structure-Activity Relationships
Understanding the relationship between the structure of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol and its biological activities is crucial for rational drug design. Researchers have investigated how modifications to various positions of the molecule affect its interactions with biological targets.
Key structure-activity findings include:
These structure-activity relationships guide researchers in designing analogs with potentially improved properties for specific applications.
Analytical Methods for Characterization
Accurate characterization of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is essential for ensuring compound identity, purity, and stereochemical integrity. Various analytical techniques are employed for this purpose, each providing specific information about the compound's structure and properties.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol, providing detailed information about its structure and stereochemistry. Both proton (¹H) and carbon (¹³C) NMR are typically employed to confirm the molecular structure, while advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable for establishing the stereochemical configuration at positions 3S, 7R, and 8aS through analysis of coupling constants and spatial relationships between protons.
Infrared (IR) spectroscopy can identify functional groups, particularly the hydroxyl group at position 7, which typically shows characteristic absorption bands in the 3200-3600 cm⁻¹ region. Mass spectrometry is used to confirm the molecular formula and weight (156.23 g/mol for C₈H₁₆N₂O), with high-resolution mass spectrometry providing precise mass measurements that can distinguish between isomeric structures.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol and to separate it from stereoisomers or synthetic byproducts. Chiral HPLC methods are particularly important for confirming the stereochemical purity of the compound, as they can separate enantiomers and diastereomers that might be present in the sample.
Typically, researchers aim for a purity of greater than 95% for research applications, with HPLC-MS (Liquid Chromatography-Mass Spectrometry) providing both separation and identification capabilities in a single analysis.
X-ray Crystallography
For definitive confirmation of the three-dimensional structure and absolute stereochemistry of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol, X-ray crystallography offers unparalleled information. This technique requires the compound to be crystallized, which can sometimes be challenging but provides direct visualization of the molecular structure and confirmation of the stereochemical configuration at all chiral centers.
Comparison with Similar Compounds
Understanding how (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications. This section examines similarities and differences with compounds sharing the pyrrolo[1,2-a]pyrazine core.
Structural Analogs
Several compounds share structural similarities with (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol but differ in specific functional groups or stereochemical configurations. These include:
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(3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-ol
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(3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-one
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(3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-thiol
Compound | Key Differences | Impact on Properties/Activities |
---|---|---|
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | Hydroxyl at position 7 | Enhanced hydrogen bonding, moderate solubility in polar solvents |
(3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-one | Ketone at position 7 | Different hydrogen bonding pattern, potentially different biological targets |
(3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-thiol | Thiol at position 7 | Different reactivity profile, potential for metal coordination |
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl derivatives | Different substitution pattern | Potential application in Huntington's disease treatment |
These structural differences can significantly affect how these compounds interact with biological targets, influencing their potential therapeutic applications .
Future Research Directions
The continued investigation of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol presents numerous opportunities for advancing knowledge in medicinal chemistry, synthetic methodology, and therapeutic applications. Several promising research directions merit further exploration.
Medicinal Chemistry and Drug Development
The potential application in treating Huntington's disease, as suggested by patent literature , represents a significant area for future research. Specific investigations should focus on:
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Elucidating the precise mechanism of action in neurological models
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Optimizing the structure to enhance blood-brain barrier penetration
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Developing formulations suitable for clinical testing
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Conducting comprehensive toxicological studies to establish safety profiles
Additionally, the reported antimicrobial, antiviral, and anticancer activities warrant deeper investigation through:
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Screening against broader panels of pathogens and cancer cell lines
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Identifying specific molecular targets responsible for observed activities
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Developing structure-activity relationships to enhance potency and selectivity
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Creating focused libraries of derivatives with improved pharmacokinetic properties
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes to (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol and its derivatives, with emphasis on:
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More efficient methods for establishing the correct stereochemistry
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Environmentally friendly synthesis approaches (green chemistry)
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Scalable processes suitable for industrial production
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Chemoenzymatic approaches that leverage biological systems for stereoselective transformations
Biological Mechanism Studies
Understanding the underlying biological mechanisms of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol would significantly enhance its research applications:
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Identifying specific protein binding partners through proteomics approaches
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Conducting computational modeling of molecular interactions
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Developing fluorescently labeled derivatives for imaging studies
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Exploring effects on signaling pathways relevant to disease states
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